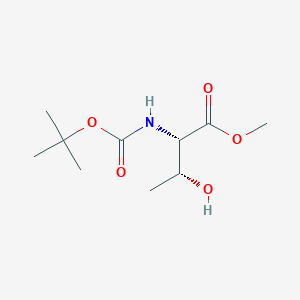

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

描述

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H19NO5 and its molecular weight is 233.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

BOC-THR-OME, also known as Boc-L-Threonine methyl ester or (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, is a complex compound that has been used in the synthesis of peptides . The primary targets of BOC-THR-OME are the enzymes involved in peptide synthesis, such as trypsin .

Mode of Action

BOC-THR-OME interacts with its targets by serving as a substrate for the model reactions of chemo-enzymatic semisynthesis of human insulin . It is designed to mimic the aminolysis reaction between the acyl-enzyme intermediate and H-Thr-OMe . The reaction proceeds via transesterification (O-O-Acyl transfer) reaction, forming a precursor of the human insulin methyl ester, and intramolecular rearrangement by aminolysis (O-N-Acyl migration) with the human insulin methyl ester creation .

Biochemical Pathways

The biochemical pathways affected by BOC-THR-OME are primarily those involved in the synthesis of peptides, particularly insulin . The compound plays a crucial role in the chemo-enzymatic semisynthesis of human insulin, contributing to the acyl transfer and acyl migration processes .

Result of Action

The result of BOC-THR-OME’s action is the successful synthesis of peptides, such as human insulin . By serving as a substrate in the chemo-enzymatic semisynthesis process, BOC-THR-OME contributes to the formation of the human insulin methyl ester .

Action Environment

The action of BOC-THR-OME is influenced by various environmental factors, including the conditions of the synthesis process. Factors such as temperature, pH, and the presence of other compounds can affect the efficacy and stability of BOC-THR-OME in peptide synthesis .

生物活性

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, also known as Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxybutanoate, is a compound with significant potential in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C10H19NO5

- Molecular Weight : 219.24 g/mol

- CAS Number : 79479-07-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) group, which is crucial for its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its role as a substrate or inhibitor in various enzymatic pathways. Its structural similarity to amino acids allows it to interact with enzymes involved in metabolic processes, particularly those related to amino acid metabolism and protein synthesis.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of histone deacetylases (HDACs), which are critical in regulating gene expression through chromatin remodeling. HDAC inhibitors have shown promise in cancer therapy by promoting apoptosis in cancer cells and enhancing the effects of other anticancer agents .

Biological Activity and Therapeutic Applications

-

Anticancer Activity :

- Studies have demonstrated that compounds similar to this compound can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, analogs of this compound showed significant inhibition of HDAC activity, leading to increased acetylation of histones and tumor suppressor proteins .

- Neuroprotective Effects :

Case Study 1: HDAC Inhibition and Cancer Therapy

In a study published by Maolanon et al., various azumamide analogs were synthesized and tested for their HDAC inhibitory activity. The removal of specific substituents from the azumamide structure significantly impacted their potency against different HDAC isoforms. The findings suggest that modifications to the molecular structure can enhance selectivity and efficacy against specific cancer types .

Case Study 2: Neuroprotection in Animal Models

Research involving animal models has shown that treatment with HDAC inhibitors leads to improved cognitive function and reduced neuroinflammation. These studies highlight the potential of this compound as a candidate for further development in treating neurodegenerative diseases .

Research Findings Summary Table

科学研究应用

Peptide Synthesis

One of the primary applications of (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate is in the synthesis of peptides. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino functionality, allowing for selective reactions during peptide coupling processes. This compound can thus be incorporated into various peptide sequences to enhance stability and bioactivity.

Drug Development

The compound is utilized in the design of new therapeutic agents. Its structure mimics natural amino acids, making it suitable for incorporation into biologically active molecules. Research has shown that derivatives of this compound exhibit potential anti-inflammatory and immunomodulatory effects, which are being explored for therapeutic use in conditions such as autoimmune diseases and cancer .

Chiral Synthesis

As a chiral building block, this compound plays a crucial role in asymmetric synthesis. Its chirality allows chemists to create enantiomerically pure compounds, which are essential in the pharmaceutical industry due to the differing biological activities of enantiomers .

Case Studies and Research Findings

化学反应分析

Deprotection of the Boc Group

The Boc group is removed under acidic conditions to generate the free amine. This reaction is critical for subsequent functionalization.

Example :

In a synthesis of NMDA receptor modulators, the Boc group was removed using TFA in DCM, followed by neutralization with NaHCO₃ and purification via silica chromatography .

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the carboxylic acid, often under basic conditions.

| Reaction | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Saponification | NaOH in MeOH/H₂O (1:1) at RT for 12 hours | Conversion to (2S,3R)-2-((Boc)amino)-3-hydroxybutanoic acid | 85–90% | , |

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of hydroxide on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol .

Coupling Reactions

The hydroxyl and amine groups participate in coupling reactions to form amides or esters.

Amide Bond Formation

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Peptide coupling | EDCI/HOBt, NMM in DMF at 0°C → RT | Formation of benzimidazole derivatives | 69% |

Example :

In the synthesis of terf-butyl [(1R,2R)-1-(5-tert-butyl-1H-benzimidazol-2-yl)-2-hydroxypropyl]carbamate, the compound reacted with 4-tert-butyl-1,2-diaminobenzene using EDCI and HOBt .

Silylation of the Hydroxyl Group

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| TBS protection | TBSOTf, 2,6-lutidine in DCM at 0°C | (2S,3S)-3-(TBS-oxy)butanoate | 95% |

Note : Silylation enhances solubility in nonpolar solvents and prevents undesired side reactions during subsequent steps .

Asymmetric Hydrogenation

The compound serves as a precursor in catalytic hydrogenation to install stereocenters.

| Reaction | Catalyst | Conditions | Outcome | ee | Source |

|---|---|---|---|---|---|

| Ru-catalyzed hydrogenation | [Ru((R)-Synphos)]Br₂ | 13 bar H₂, 50°C in CH₂Cl₂/MeOH | (2S,3R)-β-hydroxy ester | >99.9% |

Key Finding :

Dynamic kinetic resolution under hydrogenation conditions achieved high enantioselectivity, critical for synthesizing chiral building blocks .

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone for further derivatization.

| Reaction | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Dess-Martin oxidation | Dess-Martin periodinane | RT in DCM | β-keto ester | 87% |

Application :

The resulting β-keto ester is used in Claisen condensations to construct complex macrolide frameworks .

Enzymatic Resolution

Enantiomeric enrichment via enzymatic hydrolysis has been reported for related compounds.

| Reaction | Enzyme | Conditions | Outcome | ee | Source |

|---|---|---|---|---|---|

| Hydrolysis | Lipase B (Candida antarctica) | pH 7.0, 37°C | (2S,3R)-enantiomer | 91% |

Limitation : Requires optimization of solvent and temperature to minimize racemization .

属性

IUPAC Name |

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMWAPNVRMDIPS-RQJHMYQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463764 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79479-07-5 | |

| Record name | Methyl N-(tert-butoxycarbonyl)-L-threoninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary use of BOC-THR-OME in scientific research?

A1: BOC-THR-OME serves as a crucial building block in peptide synthesis. [, , ] The BOC group protects the amine, while the methyl ester protects the carboxylic acid, allowing for controlled reactions at the threonine side chain hydroxyl group.

Q2: How does the BOC protecting group in BOC-THR-OME influence its reactivity in peptide synthesis?

A2: The BOC group can be selectively removed under acidic conditions without affecting the peptide bond or the methyl ester. [] This allows for further elongation of the peptide chain from the N-terminus of the threonine residue.

Q3: Can the threonine hydroxyl group in BOC-THR-OME be modified, and what are the implications for peptide synthesis?

A3: Yes, the hydroxyl group in BOC-THR-OME can be modified. For instance, it can be tosylated to facilitate the formation of oxazolidinones, which are useful intermediates in the synthesis of allo-threonine. [] Additionally, it can undergo enzymatic galactosylation with β-galactosidase, enabling the synthesis of glycosylated peptides. []

Q4: Are there any challenges associated with the synthesis or use of BOC-THR-OME?

A4: One challenge encountered during the synthesis of BOC-THR-OME derivatives is the competing elimination reaction during the tosylation of the hydroxyl group. [] This side reaction can lower the yield of the desired product and necessitate optimization of reaction conditions.

Q5: What spectroscopic techniques are helpful for characterizing BOC-THR-OME and related compounds?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing BOC-THR-OME and its derivatives. For instance, the coupling constants in the 1H NMR spectrum can distinguish between cis and trans isomers of oxazolidinones derived from BOC-THR-OME. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。